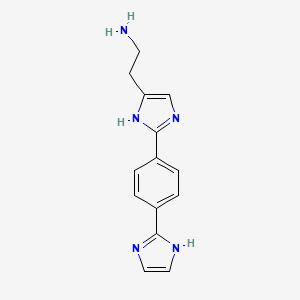
2-(2-(4-(1h-Imidazol-2-yl)phenyl)-3h-imidazol-4-yl)ethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-(4-(1H-Imidazol-2-yl)phenyl)-3H-imidazol-4-yl)ethanamine is a complex organic compound characterized by the presence of two imidazole rings. Imidazole is a five-membered planar ring with two nitrogen atoms at non-adjacent positions, which is crucial for the biological activity of these compounds. This compound is part of a broader class of chemicals synthesized for various biological evaluations and possesses unique structures that allow for diverse chemical reactions and properties.
準備方法
The synthesis of 2-(2-(4-(1H-Imidazol-2-yl)phenyl)-3H-imidazol-4-yl)ethanamine involves multi-step procedures. One common method includes cyclocondensation, Mannich reactions, and nucleophilic addition. For instance, a synthesis process might involve diacetyl, aromatic aldehyde, and 2-(piperazin-1-yl)ethanamine using a catalyst in ethanol. Industrial production methods often require precise control of reaction conditions, such as temperature, pressure, and pH, to ensure high yield and purity.
化学反応の分析
2-(2-(4-(1H-Imidazol-2-yl)phenyl)-3H-imidazol-4-yl)ethanamine undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, cyanide ions).
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield imidazole derivatives with additional oxygen-containing functional groups, while reduction might produce more saturated compounds.
科学的研究の応用
2-(2-(4-(1H-Imidazol-2-yl)phenyl)-3H-imidazol-4-yl)ethanamine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential role in enzyme inhibition and as a probe for biological pathways.
Medicine: It is investigated for its potential therapeutic effects, including antimicrobial, antitumor, and antiviral activities.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
作用機序
The mechanism of action of 2-(2-(4-(1H-Imidazol-2-yl)phenyl)-3H-imidazol-4-yl)ethanamine involves its interaction with specific molecular targets and pathways. The imidazole rings allow it to bind to enzymes and receptors, modulating their activity. For example, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .
類似化合物との比較
2-(2-(4-(1H-Imidazol-2-yl)phenyl)-3H-imidazol-4-yl)ethanamine can be compared with other similar compounds, such as:
(S)-1-(4-Phenyl-1H-imidazol-2-yl)ethanamine: This compound has a similar imidazole structure but differs in the substitution pattern on the phenyl ring.
4-(Imidazol-1-yl)phenol: This compound contains an imidazole ring attached to a phenol group, which imparts different chemical properties and reactivity.
The uniqueness of this compound lies in its dual imidazole rings, which provide a versatile platform for various chemical modifications and biological interactions.
特性
CAS番号 |
106927-13-3 |
|---|---|
分子式 |
C14H15N5 |
分子量 |
253.30 g/mol |
IUPAC名 |
2-[2-[4-(1H-imidazol-2-yl)phenyl]-1H-imidazol-5-yl]ethanamine |
InChI |
InChI=1S/C14H15N5/c15-6-5-12-9-18-14(19-12)11-3-1-10(2-4-11)13-16-7-8-17-13/h1-4,7-9H,5-6,15H2,(H,16,17)(H,18,19) |
InChIキー |
GDTPUMRIWDGBIY-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C2=NC=CN2)C3=NC=C(N3)CCN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Methyl-2-{[(oxiran-2-yl)methoxy]methyl}oxirane](/img/structure/B14329866.png)


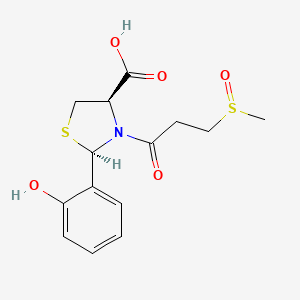
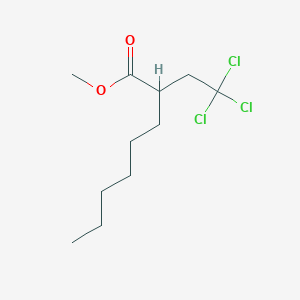

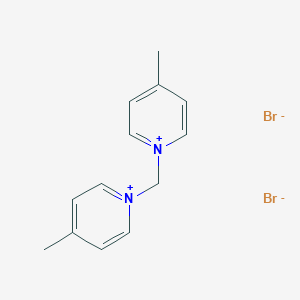
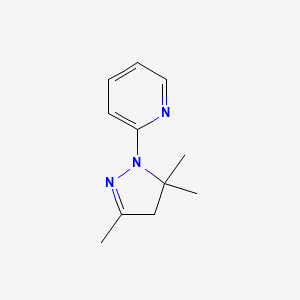
![1-[4-(Morpholin-4-yl)-1-(prop-1-en-2-yl)cyclohex-3-en-1-yl]ethan-1-one](/img/structure/B14329893.png)
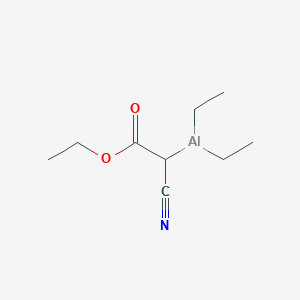

![1-Chloro-3-[(propan-2-yl)sulfanyl]propane](/img/structure/B14329902.png)

